molecular formula C8H2O2 B13835776 3,4-Diethynylcyclobut-3-ene-1,2-dione

3,4-Diethynylcyclobut-3-ene-1,2-dione

Cat. No.: B13835776
M. Wt: 130.10 g/mol
InChI Key: IFECTWGZJAOLFF-UHFFFAOYSA-N
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Description

Contextual Significance within Cyclobutenedione Chemistry

Cyclobutenediones, also known as squaraines or derivatives of squaric acid, represent a vital class of compounds in contemporary chemistry. nih.govnd.edu The parent compound, squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione), is noted for its planar structure and aromatic character. nd.edu Derivatives of this core structure have found extensive applications, ranging from medicinal chemistry to materials science. tcu.edu The cyclobutenedione moiety is a key component in a class of dyes known as squaraine dyes, which are characterized by a donor-acceptor-donor structure and typically exhibit strong and sharp absorption bands in the near-infrared (NIR) region. nih.govnih.gov

The significance of the cyclobutenedione core lies in its versatility as a building block. Its electron-deficient nature makes it an excellent acceptor in donor-acceptor systems, which are fundamental to the design of organic electronic materials. nd.edu The substitution of the hydroxyl groups of squaric acid with other functional groups allows for the fine-tuning of the molecule's properties. For instance, the synthesis of 3,4-diaminocyclobut-3-ene-1,2-dione (B1223340) derivatives has been explored for their potential as pharmaceutical agents.

The introduction of ethynyl (B1212043) groups onto the cyclobutenedione ring places 3,4-diethynylcyclobut-3-ene-1,2-dione within the sub-field of carbon-rich materials and conjugated systems. The study of such molecules is driven by the pursuit of novel materials with applications in molecular electronics, nonlinear optics, and as precursors to advanced carbon allotropes.

Unique Structural Features and Their Chemical Implications

The structure of this compound is defined by the amalgamation of a strained four-membered ring and two linear, rigid ethynyl substituents. This combination has several important chemical implications:

Electronic Properties: The cyclobutenedione ring is inherently electron-withdrawing. The ethynyl groups, with their sp-hybridized carbons and π-systems, can act as conduits for electron delocalization. This extends the conjugation of the system, which is expected to significantly influence its electronic and photophysical properties. This extended conjugation is a key feature in the design of organic materials for electronic applications.

Reactivity: The ethynyl groups are versatile functional handles for further chemical transformations. They can participate in a variety of reactions, including cycloadditions, polymerization, and cross-coupling reactions, making this compound a valuable intermediate for the synthesis of more complex, carbon-rich structures. The carbonyl groups of the cyclobutenedione ring also retain their characteristic reactivity.

Below is a table comparing the general influence of different substituents on the cyclobutenedione core.

Substituent GroupGeneral Effect on Electronic PropertiesStructural ImplicationsPotential Applications
Hydroxy (-OH)Electron-donating (by resonance), acidicPlanar, capable of hydrogen bondingStarting material for other derivatives
Amino (-NH2)Strong electron-donatingCan participate in hydrogen bondingMedicinal chemistry, dye synthesis
Ethynyl (-C≡CH)Extends π-conjugation, can be electron-withdrawing or donating depending on the systemLinear, rigid, increases molecular planarityMolecular electronics, carbon-rich materials

Historical Overview of Research Pertaining to Diethynyl Cyclobutenediones

The study of this compound is intrinsically linked to the broader history of squaric acid and the development of modern synthetic methodologies. Squaric acid was first synthesized in 1959, and its unique properties quickly spurred interest in its derivatives. The 1960s saw the discovery of squaraine dyes, which demonstrated the potential of the cyclobutenedione core in functional materials. nd.edunih.gov

The synthesis of diethynyl-substituted cyclobutenediones would have been a significant challenge with the synthetic methods available at the time. The direct introduction of unstabilized alkynyl groups onto the ring was not a straightforward process. A pivotal moment in synthetic organic chemistry that paved the way for the synthesis of compounds like this compound was the development of palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling, discovered in 1975, is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. gold-chemistry.orgwikipedia.orglibretexts.org This reaction is typically carried out under mild conditions and is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecules. wikipedia.org The likely synthetic route to this compound would involve the Sonogashira coupling of a terminal alkyne with 3,4-dichlorocyclobut-3-ene-1,2-dione, a common derivative of squaric acid.

The following table outlines the general conditions for a Sonogashira coupling reaction.

ComponentTypical ExamplesRole in the Reaction
SubstrateAryl or vinyl halide (e.g., 3,4-dichlorocyclobut-3-ene-1,2-dione)The electrophilic partner in the coupling.
ReagentTerminal alkyneThe nucleophilic partner in the coupling.
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Facilitates the oxidative addition and reductive elimination steps.
Copper(I) Co-catalystCuIActivates the alkyne by forming a copper acetylide intermediate.
BaseAmine (e.g., triethylamine (B128534), diethylamine)Neutralizes the hydrogen halide byproduct and can act as a solvent.

While the specific historical moment of the first synthesis of this compound is not prominently documented in broad reviews, its conceptualization and eventual synthesis are a direct result of these parallel developments in the chemistry of squaric acid and transition metal catalysis. Modern research into such compounds is driven by the ongoing quest for new materials with tailored properties for advanced applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H2O2

Molecular Weight

130.10 g/mol

IUPAC Name

3,4-diethynylcyclobut-3-ene-1,2-dione

InChI

InChI=1S/C8H2O2/c1-3-5-6(4-2)8(10)7(5)9/h1-2H

InChI Key

IFECTWGZJAOLFF-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=O)C1=O)C#C

Origin of Product

United States

Synthetic Methodologies for 3,4 Diethynylcyclobut 3 Ene 1,2 Dione

Strategies for Constructing the Cyclobutenedione Core

The formation of the cyclobutenedione ring is a critical step in the synthesis of 3,4-diethynylcyclobut-3-ene-1,2-dione. Various strategies have been developed to access this strained carbocyclic framework, primarily through cycloaddition reactions and oxidative transformations. These methods provide access to precursors that can be further functionalized.

Cycloaddition reactions, particularly [2+2] cycloadditions, are a powerful tool for the formation of four-membered rings. organic-chemistry.orgnih.govresearchgate.net These reactions involve the union of two unsaturated components to form a cyclobutane (B1203170) or cyclobutene (B1205218) ring. In the context of cyclobutenedione synthesis, the cycloaddition of a ketene (B1206846) with an alkyne can, in principle, yield the desired core structure. However, controlling the regioselectivity and preventing side reactions can be challenging.

More commonly, [2+2] cycloaddition is employed to create a cyclobutane precursor, which is then oxidized to the cyclobutenedione. For instance, the cycloaddition of an allenoate with a terminal alkene can produce a 1,3-substituted cyclobutane, which can serve as a versatile intermediate. organic-chemistry.orgnih.gov While not a direct route to this compound, these cycloaddition strategies are fundamental to the broader field of cyclobutane chemistry and provide a basis for the development of more direct synthetic routes.

Oxidative methods are frequently employed in the final stages of forming the cyclobutenedione core from a suitable precursor. A common and practical starting material for many substituted cyclobutenediones is squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione). The hydroxyl groups of squaric acid can be converted into better leaving groups, such as chlorides, to facilitate subsequent functionalization.

A key precursor for this compound is 3,4-dichlorocyclobut-3-ene-1,2-dione. This intermediate is typically synthesized from squaric acid by reaction with a chlorinating agent like oxalyl chloride, often catalyzed by dimethylformamide (DMF). This transformation is an oxidative process in the sense that the carbon atoms of the cyclobutene ring become more oxidized as they are bonded to the more electronegative chlorine atoms. The resulting 3,4-dichlorocyclobut-3-ene-1,2-dione is a highly reactive and versatile intermediate for the introduction of various substituents, including ethynyl (B1212043) groups.

Introduction of Ethynyl Functionalities

Once the cyclobutenedione core with suitable leaving groups is in hand, the next critical step is the introduction of the two ethynyl moieties. This is typically achieved through carbon-carbon bond-forming reactions, with palladium-catalyzed cross-coupling reactions being the most prominent and effective method.

The functionalization of a pre-formed cyclobutenedione ring is the most direct approach to this compound. Starting from 3,4-dichlorocyclobut-3-ene-1,2-dione, the two chlorine atoms can be displaced by ethynyl nucleophiles. This substitution reaction allows for the direct installation of the desired functionalities onto the cyclobutene ring. The high reactivity of the chlorine atoms in 3,4-dichlorocyclobut-3-ene-1,2-dione makes them excellent leaving groups for nucleophilic substitution and cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, and in particular the Sonogashira coupling, are the premier methods for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. youtube.comyoutube.combeilstein-journals.org The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. youtube.comyoutube.com

In the synthesis of this compound, 3,4-dichlorocyclobut-3-ene-1,2-dione serves as the vinyl halide component. This is reacted with a terminal alkyne, such as trimethylsilylacetylene, in a Sonogashira coupling reaction. The trimethylsilyl (B98337) group is a common protecting group for terminal alkynes and can be easily removed after the coupling reaction. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and co-catalyzed by a copper(I) salt, like copper(I) iodide (CuI). An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne, forming the reactive copper acetylide species. youtube.com

Scheme 1: Synthesis of this compound via Sonogashira coupling.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of the reaction conditions for the Sonogashira coupling step. Key parameters that are often adjusted include the choice of catalyst, ligand, base, solvent, and reaction temperature.

Catalyst and Ligand: The choice of palladium catalyst and its associated ligands can significantly impact the reaction rate and yield. While Pd(PPh₃)₄ is a common catalyst, other palladium sources and more specialized phosphine (B1218219) ligands can offer improved performance, especially for challenging substrates. libretexts.org

Base and Solvent: The base plays a crucial role in the deprotonation of the terminal alkyne. Amine bases like triethylamine are standard, but other organic or inorganic bases may be more effective in certain cases. The solvent must be able to dissolve the reactants and catalysts and is often an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Temperature: The reaction temperature is another critical parameter. While many Sonogashira couplings proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, higher temperatures can also lead to side reactions and decomposition of the product, especially given the strained nature of the cyclobutenedione ring.

The optimization of these conditions is essential to maximize the yield and purity of the final product. A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the reaction parameter space.

ParameterTypical ConditionsRationale and Considerations
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Choice of catalyst can influence reaction rate and tolerance to functional groups. Catalyst loading is typically low (0.5-5 mol%).
Copper Co-catalystCuIFacilitates the formation of the copper acetylide intermediate.
BaseEt₃N, DIPEA, PiperidineRequired for the deprotonation of the terminal alkyne. Must be non-nucleophilic to avoid side reactions.
SolventTHF, DMF, AcetonitrileShould be aprotic and able to dissolve all reactants.
TemperatureRoom Temperature to 65°CHigher temperatures can increase the reaction rate but may also lead to decomposition of the product.
Alkyne ReagentTrimethylsilylacetyleneThe TMS group protects the terminal alkyne and is easily removed post-coupling.

Chemical Reactivity and Transformation Mechanisms of 3,4 Diethynylcyclobut 3 Ene 1,2 Dione

Reactivity of the Cyclobutenedione Ring System

The cyclobutenedione ring is characterized by significant ring strain and the presence of electron-withdrawing carbonyl groups, which profoundly influence the reactivity of the endocyclic double bond. This system is susceptible to a variety of reactions that aim to alleviate this strain.

Diels-Alder Reactions and Cycloadditions

The endocyclic double bond of the cyclobutenedione ring can act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. libretexts.orglibretexts.orgwikipedia.org The reactivity in these reactions is enhanced by the electron-withdrawing nature of the adjacent carbonyl groups, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile. libretexts.org While specific studies on the Diels-Alder reactivity of 3,4-diethynylcyclobut-3-ene-1,2-dione are not extensively documented, the behavior of related cyclobutenone derivatives provides valuable insights. For instance, cyclobutenone itself has been shown to be a highly reactive dienophile, participating in cycloadditions with various dienes under milder conditions than its five- and six-membered ring counterparts. nih.govresearchgate.netresearchgate.net This enhanced reactivity is attributed to the relief of ring strain in the transition state. nih.gov

It is anticipated that this compound would similarly undergo Diels-Alder reactions with electron-rich dienes to form bicyclic adducts. The general scheme for such a reaction would involve the diene adding across the double bond of the cyclobutenedione ring.

Diene TypeExpected ProductReaction Conditions
Acyclic electron-rich dienesBicyclic cyclobutane-fused cyclohexeneTypically thermal conditions
Cyclic dienes (e.g., cyclopentadiene)Tricyclic adductOften proceeds at or below room temperature

This table represents expected reactivity based on known reactions of similar compounds.

Nucleophilic Attack on Carbonyl Moieties

The carbonyl carbons of the cyclobutenedione ring are electrophilic and thus susceptible to nucleophilic attack. This reactivity is a general feature of ketones. However, in the case of cyclobutenediones, the subsequent reaction pathway can be complex. While simple 1,2-addition of a nucleophile to a carbonyl group is a fundamental reaction in organic chemistry, with cyclobutenediones, this initial addition can be followed by ring-opening or rearrangement reactions. rsc.orgrsc.orgresearchgate.net

Studies on substituted cyclobutenediones have shown a dichotomy in their reactions with different types of nucleophiles. rsc.orgresearchgate.net For example, organolithium reagents tend to add to the carbonyl group to form the expected tertiary alcohol adducts. In contrast, lithium amides can induce a ring-opening pathway. rsc.orgresearchgate.net For this compound, the addition of a nucleophile to one of the carbonyl groups would initially form a tetrahedral intermediate. The fate of this intermediate would depend on the nature of the nucleophile and the reaction conditions.

NucleophileExpected Initial ProductPotential Subsequent Reactions
Grignard Reagents (RMgX)Tertiary alcohol-
Organolithium Reagents (RLi)Tertiary alcohol-
Amines (RNH2, R2NH)Hemiaminal-like adductRing-opening
Hydrides (e.g., NaBH4)Secondary alcohol-

This table outlines the expected initial products based on general carbonyl chemistry.

Electrophilic Addition to Endocyclic Double Bonds

While the endocyclic double bond of this compound can act as a dienophile, its reactivity towards electrophilic addition is expected to be low. The presence of the two electron-withdrawing carbonyl groups deactivates the double bond towards attack by electrophiles. This is a common feature of α,β-unsaturated carbonyl systems. Electrophilic addition reactions are more characteristic of electron-rich alkenes. Therefore, it is unlikely that this compound would readily undergo typical electrophilic additions such as hydrohalogenation or halogenation at the endocyclic double bond under standard conditions.

Reactivity of the Ethynyl (B1212043) Functionalities

The two terminal alkyne (ethynyl) groups are key centers of reactivity in this compound. Terminal alkynes are versatile functional groups that participate in a wide array of transformations, including cycloadditions and cross-coupling reactions.

Click Chemistry Applications (e.g., CuAAC)

The terminal alkyne moieties of this compound are ideal substrates for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Given the presence of two terminal alkyne groups, this compound can be used as a bifunctional linker to connect two azide-containing molecules or to create cross-linked polymers and materials. The reaction would proceed by treating the diethynyl compound with an organic azide (B81097) in the presence of a copper(I) catalyst.

Azide SubstrateCatalyst SystemExpected Product
Benzyl azideCuSO4 / Sodium AscorbateBis(1-benzyl-1H-1,2,3-triazol-4-yl)cyclobutenedione
Azido-functionalized polymerCu(I) sourceCross-linked polymer with cyclobutenedione-triazole linkages
Small organic azide[Cu(CH3CN)4]PF6Bis(triazolyl)cyclobutenedione derivative

This table illustrates the potential applications of this compound in CuAAC reactions.

Cross-Coupling Reactions

The terminal C-H bonds of the ethynyl groups are acidic and can be readily deprotonated to form acetylides. These acetylides are excellent nucleophiles in various transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. libretexts.orgwikipedia.orgrsc.org This reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org

The Sonogashira coupling of this compound with aryl or vinyl halides would provide a straightforward route to a variety of substituted derivatives. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The presence of two ethynyl groups allows for double cross-coupling to introduce two new substituents.

Coupling PartnerCatalyst SystemExpected Product
IodobenzenePd(PPh3)4 / CuI / Amine base3,4-Bis(phenylethynyl)cyclobut-3-ene-1,2-dione
Vinyl bromidePdCl2(PPh3)2 / CuI / Amine baseDi-enyne substituted cyclobutenedione
Aryl triflatePalladium catalyst / Copper co-catalyst / BaseBis(arylethynyl)cyclobutenedione

This table presents the expected outcomes of Sonogashira cross-coupling reactions with this compound.

Alkyne Metathesis and Related Transformations

The presence of two terminal alkyne functionalities in this compound makes it a prime candidate for alkyne metathesis reactions. This powerful carbon-carbon triple bond forming methodology can be employed to construct novel macrocyclic and polymeric structures.

Ring-Closing Alkyne Metathesis (RCAM): Intramolecular alkyne metathesis of this compound would be expected to yield a highly strained, cyclic dialkyne. The feasibility of this transformation is dependent on the appropriate tethering of the terminal alkynes through a suitable linking moiety. The reaction is typically catalyzed by transition metal complexes, most commonly those of molybdenum or tungsten. The general mechanism involves the formation of a metallacyclobutadiene intermediate.

Acyclic Diyne Metathesis (ADMET) Polymerization: In the absence of a tether that favors intramolecular cyclization, this compound can undergo intermolecular acyclic diyne metathesis polymerization. This process would lead to the formation of conjugated polymers with repeating squaraine units linked by alkyne bridges. The properties of such polymers would be influenced by the extended π-conjugation, with potential applications in organic electronics.

Transformation Catalyst System (Example) Potential Product(s) Key Considerations
Ring-Closing Alkyne Metathesis (RCAM)Schrock's Catalyst [Mo(NAr)(CHCMe₂Ph)(OR)₂]Tethered Macrocyclic DialkyneRequires a suitable linker between the alkyne termini to facilitate intramolecular reaction.
Acyclic Diyne Metathesis (ADMET)Fürstner's Catalyst [Mo(N-2,6-i-Pr₂C₆H₃)(C-t-Bu)(OTf)₂(dme)]Conjugated Polymer with Squaraine BackboneReaction conditions need to favor intermolecular polymerization over oligomerization.

Intramolecular Cyclizations and Rearrangements

The proximate and activated nature of the functional groups in this compound allows for a variety of intramolecular cyclization and rearrangement reactions, often triggered by thermal, photochemical, or chemical stimuli.

Bergman Cyclization: While classic Bergman cyclization requires a 1,5-diyne system, appropriately substituted derivatives of this compound could be designed to undergo related cyclizations. For instance, conversion of the dione (B5365651) to a diimine followed by introduction of a suitable linker could create a system poised for radical-mediated cyclization to form a p-benzyne diradical, which could then be trapped.

Nazarov Cyclization Analogs: The electron-deficient nature of the cyclobutenedione ring can promote nucleophilic attack by one of the ethynyl groups, potentially leading to cyclization. Under acidic conditions, protonation of a carbonyl oxygen would enhance the electrophilicity of the ring, facilitating an intramolecular attack by a π-electron rich alkyne. This could lead to the formation of fused ring systems.

Photochemical Rearrangements: Upon irradiation, cyclobutenediones are known to undergo a variety of rearrangements. For this compound, UV irradiation could potentially lead to decarbonylation and the formation of a highly reactive bis-alkynyl cyclopropanone (B1606653) intermediate, which could then undergo further transformations.

Reaction Type Conditions Plausible Intermediate(s) Potential Product(s)
Bergman-type Cyclization (in derivatives)Thermal or Photochemicalp-Benzyne diradicalAromatized fused ring systems
Nazarov-type CyclizationAcidicCationic intermediatesFused cyclopentenone derivatives
Photochemical RearrangementUV IrradiationBis-alkynyl cyclopropanoneComplex rearranged products

Stability and Decomposition Pathways in Diverse Chemical Environments

The stability of this compound is a critical factor in its handling, storage, and application. The molecule possesses several reactive sites that can be susceptible to degradation under various conditions.

Thermal Stability: Squaraine dyes, in general, exhibit good thermal stability. core.ac.ukrsc.org However, the presence of the terminal alkyne groups in this compound may lower its decomposition temperature compared to more robustly substituted squaraines. At elevated temperatures, polymerization or decomposition via decarbonylation could occur. Encapsulation of similar squaraine dyes within a rotaxane structure has been shown to significantly enhance their thermal stability. rsc.org

Photochemical Stability: While many squaraine dyes are known for their excellent photostability, the ethynyl groups may introduce new photochemical degradation pathways. nih.govwikipedia.org Prolonged exposure to high-energy light, particularly in the presence of oxygen, could lead to oxidation or polymerization of the alkyne moieties.

Chemical Stability:

Nucleophilic Attack: The electron-deficient central four-membered ring of squaraines is susceptible to nucleophilic attack. wikipedia.org Strong nucleophiles can add to the carbonyl carbons or the double bond of the cyclobutene (B1205218) ring, leading to ring-opening or addition products. The high electrophilicity of the squaraine core is a key feature of its reactivity.

Reaction with Acids and Bases: Strong acids may protonate the carbonyl oxygens, potentially catalyzing rearrangements or polymerization. Strong bases can deprotonate the terminal alkynes, forming acetylides which can then undergo further reactions.

Oxidative and Reductive Conditions: The alkyne groups are susceptible to oxidation by strong oxidizing agents. Conversely, the dione functionality can be reduced under appropriate conditions.

Environment Potential Decomposition/Reaction Pathway Resulting Products
High TemperatureThermal Polymerization, DecarbonylationInsoluble polymers, rearranged products
UV/Vis LightPhotopolymerization, PhotooxidationOligomers, oxidized byproducts
Strong Nucleophiles (e.g., OH⁻, RNH₂)Nucleophilic addition to the ringRing-opened products, adducts
Strong Acids (e.g., H₂SO₄)Protonation-catalyzed polymerization/rearrangementPolymeric materials, isomerized products
Strong Bases (e.g., n-BuLi)Deprotonation of terminal alkynesAcetylide formation, subsequent reactions

Theoretical and Computational Investigations of 3,4 Diethynylcyclobut 3 Ene 1,2 Dione

Electronic Structure and Molecular Orbital Theory

The electronic character of 3,4-diethynylcyclobut-3-ene-1,2-dione is governed by the interplay between the strained four-membered ring, the electron-withdrawing dione (B5365651) functionality, and the π-systems of the two ethynyl (B1212043) substituents. Computational methods, such as Density Functional Theory (DFT), are pivotal in elucidating these complex interactions.

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. For this compound, the HOMO is expected to be associated with the π-bonds of the ethynyl groups and the double bond of the cyclobutene (B1205218) ring. Conversely, the LUMO is likely to be centered on the electron-deficient carbonyl groups of the cyclobutenedione ring.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. The presence of the electron-withdrawing dione moiety is anticipated to lower the energy of the LUMO, potentially leading to a relatively small HOMO-LUMO gap and rendering the molecule susceptible to nucleophilic attack and a good dienophile in cycloaddition reactions.

Illustrative Frontier Molecular Orbital Energies (Hypothetical Data)

Molecular OrbitalEnergy (eV)Description
LUMO+1-0.5Antibonding orbitals of the ethynyl groups
LUMO-2.5Centered on the carbonyls and C=C bond of the ring
HOMO-7.0Primarily located on the π-systems of the ethynyl groups
HOMO-1-7.8Associated with the π-bond of the cyclobutene ring

This table presents hypothetical energy values for illustrative purposes, as specific computational results for this molecule are not publicly available.

Aromaticity and Antiaromaticity Considerations in the Cyclobutenedione Ring

The concept of aromaticity and antiaromaticity is crucial in understanding the stability and electronic properties of cyclic systems. The cyclobutenedione ring in this compound contains a four-membered ring with 4 π-electrons (from the double bond and the two carbonyl groups), which, according to Hückel's rule (4n π electrons), would suggest antiaromatic character. This antiaromaticity would contribute to the ring strain and high reactivity of the molecule.

However, the actual electronic distribution is more complex. The oxygen atoms of the carbonyl groups are highly electronegative, leading to a significant polarization of the C=O bonds. This polarization can disrupt the cyclic delocalization of the π-electrons, thereby reducing the antiaromatic character. Computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations could provide a quantitative measure of the aromatic character of the ring. A positive NICS value in the center of the ring would confirm its antiaromatic nature. The presence of the ethynyl substituents can further influence the electronic structure and the degree of antiaromaticity.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for predicting the feasibility of chemical reactions, mapping out their energy profiles, and characterizing the structures of transition states.

Mechanistic Insights into Diels-Alder Reactivity

The this compound molecule possesses structural features that make it an interesting candidate for Diels-Alder reactions. The electron-withdrawing nature of the cyclobutenedione ring is expected to activate the ethynyl groups as dienophiles. In a [4+2] cycloaddition reaction with a conjugated diene, the ethynyl groups would readily participate to form a six-membered ring.

Computational studies can model the approach of the diene to the dienophile, locate the transition state, and calculate the activation energy for the reaction. This would provide insights into the kinetics and stereoselectivity of the cycloaddition. It is anticipated that the reaction would proceed via a concerted mechanism, which is typical for Diels-Alder reactions.

Hypothetical Energetics for a Diels-Alder Reaction with 1,3-Butadiene

ParameterEnergy (kcal/mol)Description
Activation Energy (Ea)15Energy barrier for the reaction to occur
Enthalpy of Reaction (ΔH)-30The reaction is exothermic
Gibbs Free Energy of Reaction (ΔG)-25The reaction is spontaneous

This table presents a hypothetical reaction profile to illustrate the expected energetics. Actual values would require specific quantum chemical calculations.

Energetics of Ethynyl Group Transformations

The ethynyl groups of this compound are reactive moieties that can undergo a variety of chemical transformations, such as hydration, hydrogenation, and coupling reactions. Computational chemistry can be employed to investigate the thermodynamics and kinetics of these transformations. For example, the energy changes associated with the stepwise hydrogenation of the triple bonds to double and then single bonds can be calculated to predict the selectivity of such a reaction. Similarly, the reaction pathways for the hydration of the ethynyl groups to form ketone functionalities can be modeled to understand the regioselectivity and the catalytic requirements for such a transformation.

Computational Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for their identification and characterization, especially for novel or highly reactive species.

For this compound, computational predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be highly informative.

IR Spectroscopy: Calculations would predict the vibrational frequencies corresponding to the C≡C stretching of the ethynyl groups, the C=O stretching of the dione, and the C=C stretching of the cyclobutene ring. These characteristic peaks would be key identifiers in an experimental IR spectrum.

NMR Spectroscopy: The chemical shifts of the protons and carbon atoms can be computed. The unique electronic environment of the carbon atoms in the strained ring and the ethynyl groups would result in characteristic chemical shifts in the 13C NMR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The extended conjugation in the molecule is expected to result in absorptions in the UV or even the visible region.

Illustrative Predicted Spectroscopic Data (Hypothetical)

SpectroscopyPredicted FeatureDescription
IR~2150 cm-1C≡C stretch
IR~1780 cm-1C=O stretch
13C NMR~80-90 ppmAcetylenic carbons
13C NMR~190-200 ppmCarbonyl carbons
UV-Visλmax ≈ 280 nmπ → π* transition

This table contains illustrative values based on typical ranges for these functional groups and is not based on actual computational results for this specific molecule.

Vibrational Spectroscopy Simulations (e.g., IR, Raman)

No published studies containing simulated Infrared (IR) or Raman spectra for this compound were found. Such simulations, typically performed using Density Functional Theory (DFT), would provide valuable insights into the vibrational modes of the molecule, including the characteristic frequencies of the ethynyl C≡C and C-H stretches, the cyclobutene ring deformations, and the carbonyl C=O stretches. This information is crucial for the interpretation of experimental spectroscopic data.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

There is no available literature reporting predicted ¹H and ¹³C NMR chemical shifts for this compound. Theoretical NMR calculations are instrumental in assigning experimental spectra and can help to elucidate the electronic structure of a molecule. For this compound, predictions would be particularly useful for the acetylenic protons and carbons, as well as for the carbons of the central four-membered ring, which are sensitive to the electronic effects of the substituent groups.

Solvent Effects on Molecular Conformation and Reactivity

Specific computational studies on how different solvents influence the molecular conformation and reactivity of this compound are not available. Research on other squaraine derivatives suggests that solvent polarity can significantly impact the electronic structure, and consequently the reactivity and spectroscopic properties of these molecules. However, without specific studies on the diethynyl derivative, it is not possible to provide a detailed analysis of these effects.

Polymerization Chemistry and Advanced Molecular Architectures Derived from 3,4 Diethynylcyclobut 3 Ene 1,2 Dione

Utilization as a Monomer in Polymer Synthesis

The bifunctional nature of 3,4-diethynylcyclobut-3-ene-1,2-dione, possessing two terminal alkyne groups, allows it to serve as a monomer in several polymerization strategies. These methods leverage the reactivity of the carbon-carbon triple bonds to construct polymer backbones with unique electronic and structural properties.

Polyacetylene Formation through Alkyne Polymerization

The terminal alkyne functionalities of this compound are amenable to alkyne polymerization, leading to the formation of substituted polyacetylenes. This type of polymerization can be initiated by various catalytic systems, including transition metal complexes. The resulting polymers would feature a conjugated polyene backbone with pendant cyclobutenedione rings. The electronic properties of these polyacetylenes would be significantly influenced by the electron-withdrawing nature of the dione (B5365651) moiety, potentially leading to materials with interesting optical and electronic characteristics.

Condensation Polymerization Approaches

While the terminal alkynes are the primary reactive sites for polymerization, the carbonyl groups of the cyclobutenedione ring can also participate in condensation reactions under specific conditions. For instance, in the synthesis of squaraine dyes, squaric acid or its derivatives condense with electron-rich aromatic or heteroaromatic compounds. rsc.org Similarly, this compound could potentially undergo condensation polymerization with suitable co-monomers. A metal-free polycondensation process using squaric acid has been reported for the synthesis of low band-gap π-conjugated copolymers, suggesting a possible route for its diethynyl derivative. rsc.org

Step-Growth Polymerization Mechanisms

The polymerization of this compound can proceed through step-growth mechanisms, where monomers react to form dimers, then trimers, and so on, eventually leading to long polymer chains. researchgate.net This is in contrast to chain-growth polymerization where monomers add one at a time to a growing chain. Step-growth polymerization often requires high conversion to achieve high molecular weights. researchgate.net Transition-metal catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are common step-growth methods used to synthesize π-conjugated polymers from squaraine derivatives and could be applied to its diethynyl counterpart. rsc.orgresearchgate.net

Design of π-Conjugated Polymeric Structures

The incorporation of the this compound unit into a polymer backbone is a promising strategy for designing novel π-conjugated materials. The planarity and electron-accepting nature of the central squaraine-like core, combined with the conjugated pathways provided by the diethynyl linkages, can lead to polymers with small band gaps and interesting optoelectronic properties.

Donor-acceptor (D-A) copolymers are a significant class of π-conjugated polymers where electron-rich (donor) and electron-deficient (acceptor) units are alternated along the polymer chain. scite.ai The this compound moiety can serve as a potent acceptor unit. By co-polymerizing it with various electron-donating aromatic or heteroaromatic monomers, a wide range of D-A copolymers with tunable electronic properties can be synthesized. For example, copolymers of squaraine units with thiophene (B33073) or benzothiadiazole have been synthesized and shown to have low band-gaps. rsc.org

Below is an interactive data table summarizing the properties of some related π-conjugated polymers based on squaraine or similar acceptor units.

Polymer IDAcceptor UnitDonor Unit(s)Polymerization MethodOptical Bandgap (eV)Hole Mobility (cm²/Vs)
P1Thieno[3,4-c]pyrrole-4,6-dioneTerthiopheneSuzuki Coupling1.92.18 x 10⁻⁴
P2DithienopyrrolobenzothiadiazoleTerthiopheneStille Coupling2.12.36 x 10⁻⁴
P3SquaraineThiopheneMetal-free PolycondensationLowNot reported
P4SquaraineBenzothiadiazoleSuzuki CouplingLowNot reported

Incorporation into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The rigid and geometrically defined structure of this compound makes it an excellent candidate as a building block for the construction of crystalline, porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

In the context of COFs, the diethynyl groups can undergo various coupling reactions (e.g., Sonogashira coupling) with complementary multi-topic monomers to form extended, porous, and crystalline two-dimensional or three-dimensional networks. Squaraine-linked COFs have been synthesized through the condensation of squaric acid with amine-functionalized monomers. scite.airesearchgate.net These materials exhibit high porosity and thermal stability. researchgate.net A similar approach could be envisioned for this compound, where its alkyne groups react with appropriate linkers. For instance, a squaraine-linked triazinyl-based COF has been prepared and characterized. researchgate.net

For MOFs, the oxygen atoms of the dione functionality can act as coordination sites for metal ions. While the diethynyl groups would not directly participate in the framework formation in the same way, they could serve as reactive sites for post-synthetic modification of the MOF. Alternatively, squaraine derivatives have been incorporated into hafnium-based MOFs for applications in photodynamic therapy, demonstrating the compatibility of the squaraine core within a MOF structure. acs.org

The following table provides examples of COFs and MOFs incorporating squaraine or related building blocks.

Framework IDFramework TypeBuilding BlocksLinkage/CoordinationKey Feature
CuP-SQ COFCOFCopper(II) 5,10,15,20-tetrakis(4-aminophenyl)porphyrin, Squaric acidSquaraineMesoporous, enhanced stability
ST-COF-1COFSquaric acid, 1,3,5-triazine-2,4,6-triamineSquaraineFluorescent, ion sensing
SQ@UiO-66MOFHafnium, Terephthalic acid, SquaraineCoordinationNIR-responsive
MCOFsMOFMagnetic core, Squaraine-based linkersCoordinationSolid-phase extraction

Cross-Linking Chemistry and Network Formation

The two terminal alkyne groups of this compound provide reactive sites for cross-linking pre-existing polymer chains or for the formation of highly cross-linked polymer networks. This can be achieved through various reactions, such as thermally or photochemically induced cyclotrimerization of the alkyne groups to form benzene (B151609) rings, or through click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Incorporating this monomer into a linear polymer would introduce pendant alkyne groups that can be subsequently cross-linked to improve the thermal and mechanical properties of the material. Furthermore, the polymerization of the monomer itself under conditions that favor intermolecular reactions can lead to the direct formation of a highly cross-linked network. Such networks are expected to exhibit high thermal stability and rigidity due to the dense covalent linkages and the inherent stiffness of the monomer unit. The cyclobutane (B1203170) core itself can also be involved in stress-responsive bond cleavage in certain polymer architectures. duke.edu

Controlled Polymerization Techniques

A comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the controlled polymerization of this compound. Techniques typically employed for achieving controlled polymer architectures, such as living anionic or cationic polymerization, ring-opening metathesis polymerization (ROMP), or controlled radical polymerization methods (e.g., ATRP, RAFT), have not been reported in the context of this specific monomer.

The unique structure of this compound, featuring two reactive ethynyl (B1212043) groups attached to a strained four-membered ring dione, presents a complex platform for polymerization. The high reactivity of the ethynyl moieties suggests potential for various polymerization pathways, including cyclotrimerization, Glaser coupling, or other cross-linking reactions. However, the application of controlled polymerization methodologies to regulate the chain growth, molecular weight, and dispersity of polymers derived from this monomer has yet to be explored in the available literature.

Consequently, there are no established protocols, catalyst systems, or reaction conditions to discuss for the controlled synthesis of polymers from this compound. Detailed research findings, including data on polymer characteristics such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), are not available.

Future research in this area would be necessary to determine the feasibility of applying controlled polymerization techniques to this monomer and to characterize the resulting macromolecular architectures. Such studies would be crucial for unlocking the potential of this compound in the rational design of advanced materials with precisely engineered properties.

Derivatives and Analogues of 3,4 Diethynylcyclobut 3 Ene 1,2 Dione

Substitution Pattern Variations on the Cyclobutenedione Ring

While direct substitution on the cyclobutene (B1205218) ring of 3,4-diethynylcyclobut-3-ene-1,2-dione, at positions other than the ethynyl-bearing carbons, is not extensively documented, the synthesis of various substituted cyclobutenediones provides insight into the potential for such derivatives. The core structure of cyclobutenedione can be functionalized with a range of substituents, including amino, alkoxy, and aryl groups. These substitutions significantly influence the electronic properties and reactivity of the ring.

For instance, the synthesis of 3,4-diaminocyclobut-3-ene-1,2-diones has been explored for their potential as CXCR2 antagonists. semanticscholar.org These compounds, prepared through nucleophilic substitution reactions on dialkoxy or dihalogenated cyclobutenediones, demonstrate that the cyclobutenedione core can be readily functionalized with nitrogen-containing substituents.

Similarly, 3,4-dialkoxycyclobutenediones, such as 3,4-diethoxycyclobut-3-ene-1,2-dione, are common precursors in the synthesis of more complex cyclobutenedione derivatives. These compounds exhibit different reactivity profiles compared to their dihalogenated counterparts, with the alkoxy groups being less reactive towards nucleophilic displacement.

Although specific examples of alkyl or aryl groups directly attached to the cyclobutene ring of the diethynyl parent compound are scarce in the literature, the established chemistry of cyclobutenediones suggests that such derivatives could be accessible through multi-step synthetic sequences, potentially involving cycloaddition reactions or the functionalization of pre-existing cyclobutenedione precursors.

Modifications of the Ethynyl (B1212043) Moieties

Modifications of the terminal alkyne groups in this compound represent a key strategy for modulating its properties. The reactivity of the carbon-carbon triple bond allows for a wide range of transformations, including the introduction of silyl, aryl, and other functional groups.

A notable example of a silyl-protected derivative is 3,4-bis[(trimethylsilyl)ethynyl]-3-cyclobutene-1,2-dione . The trimethylsilyl (B98337) (TMS) groups serve as protecting groups for the terminal acetylenes, preventing unwanted reactions and allowing for controlled deprotection and subsequent functionalization.

The synthesis of derivatives bearing aryl groups on the ethynyl moieties, such as 3,4-bis(phenylethynyl)cyclobut-3-ene-1,2-dione, can be achieved through cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for this purpose. This methodology allows for the introduction of a diverse array of aromatic and heteroaromatic substituents. The synthesis of 1,4-bis(phenylethynyl)benzene (B159325) derivatives showcases the utility of this approach in creating extended π-conjugated systems. nih.gov

Furthermore, the synthesis of bis-thienyl-substituted cyclobutenediones has been accomplished using both Liebeskind-Srogl and Stille cross-coupling reactions, demonstrating the feasibility of incorporating heterocyclic moieties at the terminus of the ethynyl groups. semanticscholar.org

These modifications significantly impact the electronic and photophysical properties of the molecule. The introduction of aromatic and heteroaromatic groups can extend the π-conjugation, leading to changes in absorption and emission spectra, and influencing the material's potential for use in organic electronics.

Derivative NameModifying GroupSynthetic Method
3,4-bis[(trimethylsilyl)ethynyl]-3-cyclobutene-1,2-dioneTrimethylsilylSilylation of the terminal alkyne
3,4-bis(phenylethynyl)-3-cyclobutene-1,2-dionePhenylSonogashira coupling
3,4-bis([2,2'-bithien]-5-yl)cyclobut-3-ene-1,2-dione2,2'-BithiopheneLiebeskind-Srogl or Stille coupling

Heterocyclic Ring Incorporations Adjacent to the Dione (B5365651) Core

The diethynyl substituents of this compound are ideal precursors for the construction of fused heterocyclic rings. Annulation reactions, involving the intramolecular cyclization of the ethynyl groups with each other or with external reagents, can lead to a variety of heterocyclic systems directly attached to the cyclobutenedione core.

The synthesis of thiophene-fused cyclobutenediones has been demonstrated through the reaction of 3,4-dichlorocyclobut-3-ene-1,2-dione with thiophene (B33073) derivatives, followed by cross-coupling reactions. semanticscholar.org While this approach does not start from the diethynyl precursor, it highlights the stability and accessibility of the resulting fused system. A more direct approach would involve the reaction of this compound with sulfur-transfer reagents. General methods for thiophene synthesis from diynes are known in the literature and could potentially be applied to this system. bohrium.com

Similarly, the synthesis of furan-fused and pyrrole-fused cyclobutenediones from the diethynyl precursor is plausible. Intramolecular cyclization of bis(alkynyl) systems is a known strategy for the formation of five-membered heterocyclic rings. nih.gov For instance, the cyclization of alkynyl-tethered precursors can lead to fused pyridoheterocycles. nih.gov The development of rhodium-catalyzed [3+2] annulation reactions provides a direct route to furan-fused cyclobutanone (B123998) scaffolds. springernature.com General synthetic strategies for furans and pyrroles often involve the cyclization of appropriately functionalized precursors, and the diethynylcyclobutenedione offers a unique platform for such transformations. organic-chemistry.orgnih.gov

The incorporation of these heterocyclic rings is expected to significantly alter the electronic structure and reactivity of the parent compound, opening up possibilities for new materials with tailored optical and electronic properties.

Fused HeterocycleGeneral Synthetic Approach
ThiopheneReaction with sulfur-transfer reagents; intramolecular cyclization
FuranIntramolecular cyclization of oxygen-containing precursors
PyrroleReaction with amines or nitrogen-containing reagents; intramolecular cyclization

Comparative Reactivity Studies of Analogous Systems (e.g., dihalogenated, dialkoxy, diamino cyclobutenediones)

The reactivity of this compound can be understood in the context of other 3,4-disubstituted cyclobutenediones. The nature of the substituents at the 3 and 4 positions dramatically influences the electrophilicity of the ring and the types of reactions the molecule undergoes.

Dihalogenated cyclobutenediones , such as 3,4-dichloro-3-cyclobutene-1,2-dione, are highly reactive towards nucleophilic substitution. The halogen atoms are good leaving groups, facilitating the introduction of a wide variety of substituents, including alkoxy, amino, and arylthio groups. This high reactivity makes them valuable starting materials for the synthesis of other cyclobutenedione derivatives.

Dialkoxy cyclobutenediones , like 3,4-diethoxy-3-cyclobutene-1,2-dione (B1221301), are generally less reactive towards nucleophilic substitution than their dihalogenated counterparts. The alkoxy groups are poorer leaving groups, often requiring harsher reaction conditions for their displacement. However, they are still versatile intermediates and can undergo reactions such as hydrolysis to squaric acid.

Diamino cyclobutenediones are characterized by the donation of electron density from the nitrogen lone pairs into the cyclobutenedione ring. This reduces the electrophilicity of the ring compared to the dihalogenated and dialkoxy analogues. These compounds are generally more stable and less prone to nucleophilic attack at the ring carbons.

The diethynylcyclobutenedione presents a unique reactivity profile. The electron-withdrawing nature of the ethynyl groups is expected to enhance the electrophilicity of the cyclobutenedione core, making it susceptible to nucleophilic attack. Furthermore, the ethynyl groups themselves are reactive sites for various transformations, including cycloaddition reactions. Computational studies on substituted cyclobutenones in Diels-Alder reactions have shown that electron-withdrawing groups, such as cyano groups, significantly lower the activation barriers. researchgate.net By analogy, the diethynyl groups are expected to make the double bond of the cyclobutene ring a reactive dienophile in [4+2] cycloaddition reactions. organic-chemistry.orgpressbooks.publibretexts.orgmasterorganicchemistry.com

A comparative analysis suggests a reactivity trend where the dihalogenated derivatives are the most susceptible to nucleophilic substitution, followed by the dialkoxy and then the diamino derivatives. The diethynyl derivative is anticipated to exhibit both high electrophilicity at the ring and versatile reactivity at the alkyne functionalities.

AnalogueKey Reactivity FeatureRelative Electrophilicity of the Ring
DihalogenatedHighly susceptible to nucleophilic substitutionHigh
DialkoxyModerately reactive towards nucleophilic substitutionModerate
DiaminoReduced electrophilicity due to electron donationLow
DiethynylElectrophilic ring and reactive alkyne groupsHigh

Advanced Spectroscopic and Mechanistic Investigations of 3,4 Diethynylcyclobut 3 Ene 1,2 Dione

Elucidation of Molecular Structure through X-ray Crystallography

Direct single-crystal X-ray diffraction data for 3,4-diethynylcyclobut-3-ene-1,2-dione is not readily found in the current body of scientific literature. However, the molecular structure can be predicted by examining related compounds. For instance, the crystal structure of 3-[(benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione has been determined, revealing a nearly planar conformation. nih.gov It is anticipated that this compound would also adopt a planar structure due to the sp-hybridized carbon atoms of the ethynyl (B1212043) groups and the sp²-hybridized carbons of the cyclobutene (B1205218) ring. The bond lengths within the cyclobutene ring are expected to be influenced by the strong electron-withdrawing nature of the ethynyl and carbonyl groups.

Vibrational Spectroscopic Characterization (Infrared and Raman)

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the range of 1700-1800 cm⁻¹. The exact position would be sensitive to the electronic effects of the ethynyl substituents. A sharp, medium-intensity band for the alkyne C≡C stretching vibration is predicted to appear in the region of 2100-2260 cm⁻¹. The C-H stretching of the terminal alkyne would be observed around 3300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡C stretching vibration is expected to give a strong signal in the Raman spectrum due to the polarizability of the triple bond. The symmetric C=O stretching mode should also be Raman active. A comparative analysis of the IR and Raman spectra can help in assigning the vibrational modes based on their symmetries.

For comparison, the IR spectrum of 3,4-diethoxy-3-cyclobutene-1,2-dione (B1221301) has been reported. nih.gov A detailed vibrational analysis of related pyran-2-one derivatives has also been conducted using both experimental and theoretical methods. scifiniti.com

Nuclear Magnetic Resonance (NMR) Studies for Structural Confirmation and Dynamics

NMR spectroscopy is a powerful tool for elucidating the carbon and proton framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, showing a single resonance for the two equivalent acetylenic protons. The chemical shift of these protons would be influenced by the deshielding effect of the carbonyl groups and the anisotropy of the triple bond.

¹³C NMR: The carbon NMR spectrum would provide more detailed structural information. Distinct signals are expected for the carbonyl carbons, the olefinic carbons of the cyclobutene ring, and the sp-hybridized carbons of the ethynyl groups. The chemical shifts would be indicative of the electronic environment of each carbon atom. For comparison, ¹H and ¹³C NMR data are available for various substituted cyclobutene-1,2-diones, such as 3,4-dimethoxy-3-cyclobutene-1,2-dione (B1295040) and 3,4-bis(isopropylamino)cyclobut-3-ene-1,2-dione. chemicalbook.comnih.gov

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
3,4-dimethoxy-3-cyclobutene-1,2-dione4.25 (s, 6H)192.5 (C=O), 168.1 (C=C), 60.8 (OCH₃)
3,4-bis(isopropylamino)cyclobut-3-ene-1,2-dione1.30 (d, 12H), 4.20 (m, 2H), 7.50 (br s, 2H)183.2 (C=O), 165.7 (C=C), 45.1 (CH), 22.3 (CH₃)

Note: The above data is for analogous compounds and serves as a reference.

Mass Spectrometric Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its fragmentation pathways.

Electron Ionization (EI) Mass Spectrometry: Under EI conditions, this compound would be expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the loss of carbon monoxide (CO) moieties from the cyclobutene dione (B5365651) ring, a common fragmentation pathway for related compounds like squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione). nist.gov The presence of the ethynyl groups might also lead to unique fragmentation pathways. Mass spectral data for 3,4-diethoxy-3-cyclobutene-1,2-dione is available in the NIST WebBook. nist.gov

Electron Paramagnetic Resonance (EPR) Studies of Radical Intermediates

EPR spectroscopy is a technique specifically used to study species with unpaired electrons, such as radicals. While this compound is a closed-shell molecule, EPR studies could be employed to investigate radical intermediates formed during its chemical reactions or upon electrochemical reduction/oxidation. The resulting radical anion or cation would exhibit a characteristic EPR spectrum, with hyperfine coupling constants providing information about the distribution of the unpaired electron density within the molecule. Studies on the formation of o-semiquinone complexes from related quinone derivatives have utilized ESR (a related technique) to characterize the radical species. researchgate.net

Reaction Monitoring and Kinetic Analysis using Spectroscopic Methods

Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions and for determining their kinetics. For reactions involving this compound, techniques such as UV-Vis, IR, or NMR spectroscopy could be employed.

For example, if the compound undergoes a reaction that alters its chromophore, UV-Vis spectroscopy can be used to monitor the change in absorbance over time. Similarly, IR spectroscopy can track the disappearance of reactant peaks and the appearance of product peaks, particularly changes in the C=O and C≡C stretching regions. NMR spectroscopy can provide detailed information on the concentrations of reactants, intermediates, and products as a function of time. Computational studies on the reaction of cyclobutane-1,2-dione with hydroxide (B78521) have provided insights into possible reaction paths and activation energies. beilstein-journals.org

Future Research Directions and Emerging Applications in Chemical Synthesis

Development of Novel Synthetic Routes to the Compound

The initial and most critical challenge will be the development of efficient and scalable synthetic routes to 3,4-diethynylcyclobut-3-ene-1,2-dione. Given its likely instability, synthetic strategies will need to be carefully designed. Potential pathways could involve the derivatization of squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) or its derivatives. For instance, the conversion of the hydroxyl groups of squaric acid to triflates, followed by Sonogashira or other cross-coupling reactions with protected acetylene (B1199291) equivalents, could be a viable approach.

Potential Synthetic Step Reagents and Conditions Key Challenge
Dichlorination of Squaric AcidThionyl chloride or oxalyl chlorideHandling of moisture-sensitive reagents
Sonogashira CouplingTrimethylsilylacetylene, Pd catalyst, Cu(I) cocatalyst, baseOptimization of coupling conditions to avoid side reactions
Deprotection of Acetylene GroupsFluoride source (e.g., TBAF) or mild baseEnsuring stability of the final product during deprotection

Exploration of Unprecedented Reaction Pathways and Catalysis

The high degree of unsaturation and ring strain in this compound suggests a rich and diverse reactivity. The ethynyl (B1212043) groups can undergo a variety of transformations, including cycloaddition reactions (e.g., Diels-Alder, Huisgen cycloaddition), oligomerization, and metal-catalyzed couplings. The strained cyclobutene (B1205218) ring itself could be susceptible to ring-opening reactions under thermal or photochemical conditions, potentially leading to novel linear or macrocyclic structures. Furthermore, the dione (B5365651) functionality could serve as a coordination site for metal catalysts, enabling the exploration of novel catalytic cycles.

Integration into Complex Supramolecular Assemblies

The linear, rigid nature of the diethynylcyclobutenedione core makes it an excellent building block for the construction of complex supramolecular assemblies. The terminal acetylenes can be functionalized to introduce recognition motifs, allowing for the programmed self-assembly of discrete molecular architectures such as cages, macrocycles, and catenanes. The electronic properties of the core unit could also be exploited in the design of functional supramolecular systems for applications in molecular electronics and sensing.

Advanced Polymerization Strategies for Tunable Architectures

The two terminal alkyne groups of this compound make it an ideal monomer for various polymerization strategies. Glaser-Hay or Eglinton coupling could be employed to synthesize conjugated polymers with a unique carbon-rich backbone. The resulting polymers are expected to exhibit interesting electronic and optical properties, making them potential candidates for organic semiconductors or nonlinear optical materials. Furthermore, the cyclobutenedione unit within the polymer backbone could be further modified to tune the material's properties.

Computational Design of Functionalized Derivatives with Tailored Reactivity

Computational chemistry will be an indispensable tool in guiding the exploration of this compound chemistry. Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structure of the molecule, as well as its reactivity in various chemical transformations. mdpi.commdpi.com This will allow for the in silico design of functionalized derivatives with tailored properties, such as specific absorption and emission wavelengths, redox potentials, or binding affinities for target molecules. Computational screening can help prioritize synthetic targets and accelerate the discovery of new materials and catalysts based on this novel scaffold.

Sustainable and Green Chemistry Approaches in Synthesis and Application

As with any new area of chemical synthesis, the principles of green chemistry should be a central consideration in the development and application of this compound. mdpi.commdpi.com This includes the development of synthetic routes that minimize waste, use less hazardous reagents and solvents, and are energy-efficient. For instance, exploring catalytic methods that proceed with high atom economy will be crucial. In terms of applications, the unique reactivity of this compound could be harnessed for the development of new, more efficient catalytic processes or for the design of materials that contribute to sustainable technologies.

Q & A

Basic: What are the common synthetic routes for 3,4-Diethynylcyclobut-3-ene-1,2-dione, and how do reaction conditions influence yield?

The synthesis of 3,4-diethynylcyclobutenedione typically starts with 3,4-dichloro-3-cyclobutene-1,2-dione (squaric acid dichloride). A Pd-catalyzed cross-coupling reaction with tri(nn-butylstannyl)alkynes or soluble copper(I) acetylides under inert conditions is a key method . Optimizing reaction parameters—such as catalyst loading (e.g., Pd(PPh3_3)4_4 at 5 mol%), solvent (THF or DMF), and temperature (60–80°C)—can significantly impact yield. For example, excess alkyne reagents (1.2–2.0 equiv) and prolonged reaction times (12–24 h) improve conversion but may increase side products. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product in >70% yield .

Basic: Which spectroscopic and crystallographic techniques are effective for characterizing cyclobutenedione derivatives?

Key techniques include:

  • IR Spectroscopy : Identifies carbonyl stretches (1700–1800 cm1^{-1}) and ethynyl C≡C vibrations (~2100 cm1^{-1}). For example, IR-LD spectroscopy can resolve orientation-dependent bands in nematic liquid crystal suspensions .
  • NMR : 13C^{13}\text{C} NMR distinguishes carbonyl carbons (~190 ppm) and ethynyl carbons (~80–90 ppm). 1H^{1}\text{H} NMR of alkoxy derivatives shows methoxy/ethoxy protons at 3.5–4.0 ppm .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., cyclobutene ring distortion due to substituents). For instance, squaramide derivatives form hydrogen-bonded networks in monoclinic lattices (space group C2/c) .

Advanced: How does the substitution pattern (e.g., ethynyl vs. alkoxy) affect the electronic properties and reactivity of cyclobutenediones?

Ethynyl groups introduce strong electron-withdrawing effects, lowering the LUMO energy and enhancing electrophilicity compared to alkoxy substituents (e.g., methoxy or ethoxy). This increases reactivity toward nucleophiles like amines or thiols. Computational studies (DFT) show ethynyl-substituted derivatives have higher dipole moments (4.5–5.0 D) than alkoxy analogs (2.0–3.5 D), influencing solubility and intermolecular interactions . Reactivity trends:

SubstituentRelative Reactivity (vs. NH3_3)Solubility in Polar Solvents
Ethynyl1.5–2.0×Low (hexane/CH2_2Cl2_2)
Methoxy1.0×Moderate (EtOH/THF)
Hydroxy3.0–4.0×High (H2_2O/DMSO)

Ethynyl groups also enable π-stacking in catalysis, as seen in squaramide-based enantioselective reactions .

Advanced: What strategies address contradictions in nucleophilic substitution reactivity when using different amines?

Discrepancies in reactivity (e.g., primary vs. tertiary amines) arise from steric hindrance and electronic effects. Methodological solutions include:

  • Stepwise Substitution : React 3,4-diethoxycyclobutenedione with a primary amine (e.g., n-butylamine) in ethanol at RT for 2 h to form mono-substituted intermediates, followed by a second amine under reflux .
  • Activation with Lewis Acids : AlCl3_3 (1.0 equiv) in CH2_2Cl2_2 at 0°C facilitates substitution with bulky amines (e.g., tert-amylamine), achieving >90% yield .
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor mono- or di-substituted products. For example, short reaction times (1 h) favor mono-substitution, while extended times (24 h) drive di-substitution .

Advanced: How can computational modeling predict the catalytic potential of ethynyl-substituted cyclobutenediones in asymmetric synthesis?

DFT calculations (B3LYP/6-31G*) model transition states to predict enantioselectivity. For example:

  • Hydrogen Bonding : Ethynyl squaramides form dual H-bonds with substrates (e.g., ketones), stabilizing transition states. Calculated ΔΔG^\ddagger values correlate with experimental ee (R2^2 > 0.85) .
  • Steric Maps : Molecular dynamics simulations assess steric clashes in chiral catalysts. Bulky substituents (e.g., morpholinophenyl) enhance enantioselectivity by restricting substrate orientation .

Application: What role do cyclobutenedione derivatives play in designing enzyme inhibitors, and what in vitro evaluation methods are used?

Ethynyl and squaramide derivatives inhibit enzymes like mycobacterial ATP synthase. Key approaches:

  • Structure-Activity Relationship (SAR) : Modify substituents to optimize binding. For SQ31f, a morpholinophenyl group increases affinity (IC50_{50} = 0.8 μM) by interacting with hydrophobic pockets .
  • In Vitro Assays :
    • Microplate Alamar Blue Assay : Measures bacterial growth inhibition (e.g., M. smegmatis).
    • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (konk_{on}/koffk_{off}) to purified ATP synthase .
    • Cryo-EM : Resolves inhibitor-enzyme complexes at 3.2 Å resolution to guide rational design .

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